molecular formula C8H13N3O2 B014432 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione CAS No. 56075-75-3

6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione

Cat. No. B014432
CAS RN: 56075-75-3
M. Wt: 183.21 g/mol
InChI Key: QTAYOSNLQPIPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione involves various chemical reactions. For example, 6-amino-1,3-dimethyluracil, a closely related compound, reacts with arylalkanone Mannich bases under optimized conditions to yield 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines, demonstrating the potential synthetic pathways that could be applied to the target compound (Girreser, Heber, & Schütt, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione has been characterized through various analytical techniques. For instance, the molecular conformational analysis, vibrational spectral analysis, and molecular dynamics of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione provide insights into the structural features and stability of such compounds, which are relevant to understanding the target molecule's characteristics (Al-Omary et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine dione derivatives showcase their reactivity and potential for chemical modifications. For example, the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from 2-chloropyridine-3-carboxylic acid through esterification, nucleophilic aromatic substitution, amide formation, and ring closure reveals the versatility of these compounds in chemical synthesis (Jatczak et al., 2014).

Physical Properties Analysis

The physical properties of pyrimidine diones vary significantly depending on their structural diversity. For example, the solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones demonstrate a broad range in their biopharmaceutical properties, which are crucial for their potential applications (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrimidine dione derivatives, including their reactivity and stability, are essential for their applications. Analytical studies on compounds like 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(2-nitrophenyl)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione provide valuable insights into their electronic absorption, frontier molecular orbital analyses, and nonlinear optical properties, which are indicative of the chemical behavior of 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione (Barakat et al., 2018).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Amino-1-isobutylpyrimidine-2,4(1H,3H)-dione and its derivatives are widely used in the synthesis of various heterocyclic compounds. For example, it has been used in the construction of substituted pyrimido[4,5-d]pyrimidones, offering a range of structurally diverse compounds (Hamama et al., 2012). Similarly, its reactions with diketones lead to the formation of pyrimidines with significant π-electron rich pyrrole rings (Tsupak et al., 2003).

Optical and Nonlinear Optical Applications

The derivatives of 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione have shown potential in optical and nonlinear optical (NLO) applications. A study demonstrated that novel pyrimidine-based bis-uracil derivatives exhibited significant NLO properties, making them candidates for NLO device fabrications (Mohan et al., 2020).

Material Science and Nanotechnology

In the field of material science and nanotechnology, this compound has been used as a reactant in the multi-component preparation of various derivatives. For instance, it was involved in reactions using nano Fe2O3@SiO2–SO3H as a catalyst, highlighting its utility in advanced material synthesis (Ghashang et al., 2017).

Development of Bioactive Molecules

This compound has been employed in the synthesis of bioactive molecules. Research on dihydropyrimidine-2,4(1H,3H)-dione derivatives synthesized from this compound indicated potential applications in drug discovery (Udayakumar et al., 2017).

Crystallography and Molecular Analysis

The crystal structure and molecular analysis of derivatives of 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione have provided insights into the molecular-electronic structure and intermolecular interactions. This has implications in understanding the physical and chemical properties of these compounds (de la Torre et al., 2007).

properties

IUPAC Name

6-amino-1-(2-methylpropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(2)4-11-6(9)3-7(12)10-8(11)13/h3,5H,4,9H2,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAYOSNLQPIPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357512
Record name 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione

CAS RN

56075-75-3
Record name 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-1-ISOBUTYLURACIL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.